N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-7-6-8(17(2)16-7)11-14-15-12(20-11)13-10(18)9-4-3-5-19-9/h3-6H,1-2H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCLJNHHBINZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation from Pyrazole Ester
The pyrazole moiety is synthesized separately to ensure regiochemical control. Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes hydrazinolysis in ethanol under reflux (4–6 hours, 80°C) to yield the corresponding hydrazide:
Key parameters:
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Solvent : Anhydrous ethanol (99.9% purity)
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Molar ratio : 1:1.2 (ester to hydrazine hydrate)
Oxadiazole Ring Formation via Cyclodehydration
Cyclization of Pyrazole Carboxylic Acid Hydrazide
The hydrazide intermediate is treated with carbon disulfide (CS₂) in alkaline conditions (KOH/ethanol) to form the 1,3,4-oxadiazole ring:
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 100°C | +15% |
| CS₂ Equivalents | 2.5 | +22% |
| Reaction Time | 8 hours | +18% |
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) enhances purity to >98%.
Coupling of Furan-2-Carboxamide to the Oxadiazole Core
Nucleophilic Acyl Substitution
The oxadiazole’s amine group reacts with furan-2-carbonyl chloride in dichloromethane (DCM) under inert atmosphere:
Critical Conditions :
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Base : Triethylamine (2.5 equivalents) to scavenge HCl.
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Temperature : 0–5°C to minimize side reactions.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Cyclization-Coupling
A modified approach condenses hydrazide formation, oxadiazole cyclization, and furan coupling into a single reaction vessel:
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Step 1 : Hydrazinolysis of methyl pyrazole carboxylate (4 hours, 80°C).
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Step 2 : In-situ CS₂ addition and cyclization (8 hours, 100°C).
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Step 3 : Furan-2-carbonyl chloride introduction (2 hours, 25°C).
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates cyclization to 30 minutes, improving yield to 89% while maintaining >95% purity.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity, with retention time = 6.8 minutes.
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Hydrolysis of Furan Carboxamide
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Issue : Degradation under acidic conditions.
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Solution : Neutralize reaction mixtures immediately post-coupling and store final product at −20°C.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. Specifically, N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has shown potential in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. Research published in journals like the European Journal of Medicinal Chemistry highlights the structure–activity relationship (SAR) of oxadiazole derivatives and their efficacy against different cancer cell lines .
Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Studies demonstrate that it exhibits significant inhibitory effects against various bacterial strains and fungi. This property is particularly valuable in developing new antibiotics given the rising issue of antibiotic resistance .
Agrochemicals
Pesticidal Applications : this compound has been explored for use in agrochemicals as a pesticide. Research indicates that compounds containing oxadiazole moieties can act as effective insecticides and fungicides. The compound's ability to disrupt biological processes in pests offers a pathway for developing safer and more effective agricultural chemicals .
Materials Science
Polymeric Applications : The unique chemical structure of this compound makes it suitable for incorporation into polymer matrices. Its thermal stability and compatibility with various polymers allow for the development of advanced materials with enhanced properties such as increased strength and resistance to degradation. Research into polymer composites containing this compound shows potential applications in coatings and packaging materials .
Case Studies
Mechanism of Action
The mechanism by which N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of viral replication, reduction of inflammation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below highlights structural and molecular differences between the target compound and two structurally related analogs from literature:
*Calculated based on structural components.
Key Observations:
- Heterocyclic Cores : The target compound’s 1,3,4-oxadiazole differs from the 1,2,4-oxadiazole in , which alters nitrogen positioning and electronic properties. The 1,3,4-isomer is often associated with higher thermal stability and distinct hydrogen-bonding capabilities compared to 1,2,4-oxadiazoles . In contrast, replaces oxadiazole with a thiazole-pyridazine system, introducing sulfur and a ketone group, which may influence redox reactivity and lipophilicity .
- incorporates a pyrrole ring, which could enhance π-π stacking but reduce metabolic stability.
- Molecular Weight : The target compound (~300 g/mol) is lighter than (340.29 g/mol) and (395.4 g/mol), suggesting advantages in drug-likeness (e.g., solubility, bioavailability) under Lipinski’s guidelines.
Functional Group and Bioactivity Implications
- Furan-Carboxamide : All three compounds share a furan-2-carboxamide group, which may act as a hydrogen-bond acceptor. However, its connectivity varies: the target links it directly to oxadiazole, whereas attaches it to an isoxazole and to a thiazole. These differences could modulate electronic effects and conformational flexibility.
- Pyrazole vs.
- Sulfur in : The thiazole’s sulfur atom increases lipophilicity (clogP ~2.5 estimated), which may enhance membrane permeability but reduce aqueous solubility compared to the target and .
Physicochemical Limitations
Experimental data on melting points, solubility, or stability are unavailable for all three compounds. However, theoretical predictions suggest:
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of a pyrazole ring and an oxadiazole moiety, which are known for their biological significance. The chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 288.26 g/mol
- CAS Number : 400756-28-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole rings. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase activity. This was evidenced in MCF-7 breast cancer cells where increased p53 expression and caspase-3 cleavage were observed .
- Molecular docking studies indicated strong hydrophobic interactions between the compound and key amino acid residues in cancer-related targets .
- Case Studies :
Antimicrobial Activity
The oxadiazole scaffold is well-known for its antimicrobial properties. The biological activity of this compound may extend to antibacterial and antifungal activities.
- Research Findings :
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the pharmacological profile of this compound.
| Structural Feature | Biological Activity |
|---|---|
| Presence of pyrazole ring | Enhances anticancer activity |
| Oxadiazole moiety | Contributes to antimicrobial properties |
| Furan ring | Potentially increases lipophilicity and cellular uptake |
Q & A
Q. What are the optimal synthetic routes for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?
The synthesis involves multi-step reactions, including cyclization and amide coupling. A typical approach:
- Step 1 : Form the oxadiazole ring via cyclization of a hydrazide intermediate using dehydrating agents (e.g., POCl₃) .
- Step 2 : Introduce the 1,3-dimethylpyrazole moiety via nucleophilic substitution or cross-coupling reactions. Evidence suggests using K₂CO₃ as a base and alkyl halides (e.g., RCH₂Cl) for alkylation .
- Step 3 : Couple the furan-2-carboxamide group using carbodiimides (e.g., EDC/HOBt) under inert conditions .
Q. Key Considerations :
- Reaction temperatures (room temperature to 80°C) and solvent choice (DMF, DCM) significantly impact yield .
- Purification via column chromatography or recrystallization is critical for removing byproducts .
Q. How is structural characterization performed for this compound?
Standard analytical techniques include:
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring and substitution patterns on the pyrazole and furan moieties. ¹H NMR can resolve methyl groups on the pyrazole (δ ~2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₃H₁₂N₄O₃) and detects isotopic patterns .
- FT-IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Validation : Cross-reference with computational data (e.g., PubChem entries for analogous compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Conflicting bioactivity data often arise from:
- Purity Variability : Impurities (e.g., unreacted starting materials) may skew results. Use HPLC (>95% purity) for biological assays .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (µM vs. nM ranges) affect outcomes. Standardize protocols using guidelines like OECD 423 .
- Target Selectivity : Screen against off-target receptors (e.g., kinase panels) to rule out nonspecific binding .
Case Example : A 2024 study found anti-proliferative activity in leukemia cells (IC₅₀ = 8.2 µM) but no effect on solid tumors. This discrepancy was attributed to differential expression of molecular targets .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
Focus on modular modifications:
- Pyrazole Ring : Replace dimethyl groups with halogens (e.g., Cl, F) to enhance lipophilicity and bioavailability .
- Oxadiazole Linker : Substitute with thiadiazole or triazole to alter electronic properties .
- Furan Carboxamide : Introduce methyl or nitro groups to modulate steric effects .
Q. Experimental Design :
- Use parallel synthesis to generate derivatives (e.g., 20–50 analogs).
- Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) before in vivo testing .
Q. How can computational methods enhance research on this compound?
- Docking Studies : Predict binding modes with targets like COX-2 or EGFR using AutoDock Vina. A 2025 study suggested strong interactions with the ATP-binding pocket of EGFR (ΔG = -9.2 kcal/mol) .
- QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with antimicrobial activity .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Methodological Challenges
Q. How to address low yields in the final coupling step?
- Optimize Catalysts : Switch from EDC/HOBt to DCC/DMAP for sterically hindered amides .
- Solvent Screening : Test polar aprotic solvents (e.g., THF, acetonitrile) to improve solubility .
- Microwave Assistance : Reduce reaction time from 24h to 1h with microwave irradiation (100°C) .
Q. What are best practices for stability studies?
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC .
- Degradation Pathways : Oxadiazole rings may hydrolyze under acidic conditions; furan moieties are prone to oxidation .
Future Directions
- Multi-Target Drug Design : Explore dual inhibition (e.g., COX-2/EGFR) using hybrid scaffolds .
- Green Chemistry : Develop solvent-free syntheses or biocatalytic routes to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
